molecular formula C9H6BrN3O2 B14906989 5-bromo-N-(pyrimidin-2-yl)furan-2-carboxamide

5-bromo-N-(pyrimidin-2-yl)furan-2-carboxamide

Cat. No.: B14906989
M. Wt: 268.07 g/mol
InChI Key: WFQWBQNKYAIFNQ-UHFFFAOYSA-N
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Description

5-bromo-N-(pyrimidin-2-yl)furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides. These compounds are characterized by a furan ring substituted at the 2-position with an anilide. The presence of bromine and pyrimidine groups in its structure makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(pyrimidin-2-yl)furan-2-carboxamide typically involves the bromination of a furan derivative followed by the introduction of the pyrimidine group. One common method involves the reaction of 5-bromofuran-2-carboxylic acid with pyrimidine-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(pyrimidin-2-yl)furan-2-carboxamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF (dimethylformamide) are commonly used.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in acetic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products

    Substitution: Formation of N-substituted furan-2-carboxamides.

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydrofurans.

Scientific Research Applications

5-bromo-N-(pyrimidin-2-yl)furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of various enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(pyrimidin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
  • 5-bromo-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride
  • 5-bromo-N-(5-methylpyridin-2-yl)furan-3-carboxamide

Uniqueness

5-bromo-N-(pyrimidin-2-yl)furan-2-carboxamide is unique due to the presence of both bromine and pyrimidine groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and development.

Biological Activity

5-Bromo-N-(pyrimidin-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a furan ring, a pyrimidine moiety, and a bromo substituent, contributing to its unique chemical properties. The synthesis typically involves bromination followed by the formation of the carboxamide group from furan derivatives. Common reagents include N-bromosuccinimide and azobisisobutyronitrile in carbon tetrachloride under reflux conditions.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Research indicates that it can inhibit microbial growth by interfering with essential biomolecule synthesis in bacteria. This mechanism suggests potential applications as an antimicrobial agent against various pathogens.

Pathogen Activity Mechanism
E. coliInhibitionDisruption of cell wall synthesis
S. aureusInhibitionInterference with protein synthesis

Antitumor Activity

Studies have shown that compounds structurally related to this compound exhibit antitumor properties. For instance, derivatives have been tested against cancer cell lines using MTT assays, revealing IC50 values indicating their potency.

Compound Cell Line IC50 (µM)
Compound AHepG22.357
Compound BA5493.012

The biological activity of this compound is believed to be mediated through interactions with specific enzymes or receptors within biological pathways. These interactions may lead to:

  • Enzyme Inhibition : Blocking key enzymes involved in metabolic processes.
  • Receptor Modulation : Altering the activity of receptors that play critical roles in cellular signaling.

Case Studies and Research Findings

  • Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound inhibited the growth of resistant strains of bacteria, showcasing its potential as a new antimicrobial agent .
  • Antitumor Efficacy : Another research article highlighted the antitumor efficacy of this compound against various cancer cell lines, suggesting that it could serve as a lead compound for developing new anticancer therapies .
  • In Vivo Studies : Preliminary in vivo studies indicated that compounds with similar structures exhibited reduced tumor growth in animal models, further supporting their potential therapeutic applications .

Properties

Molecular Formula

C9H6BrN3O2

Molecular Weight

268.07 g/mol

IUPAC Name

5-bromo-N-pyrimidin-2-ylfuran-2-carboxamide

InChI

InChI=1S/C9H6BrN3O2/c10-7-3-2-6(15-7)8(14)13-9-11-4-1-5-12-9/h1-5H,(H,11,12,13,14)

InChI Key

WFQWBQNKYAIFNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NC(=O)C2=CC=C(O2)Br

Origin of Product

United States

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